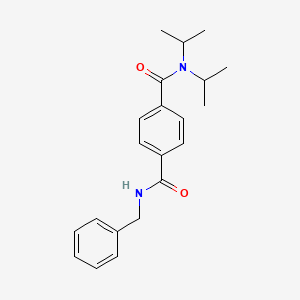

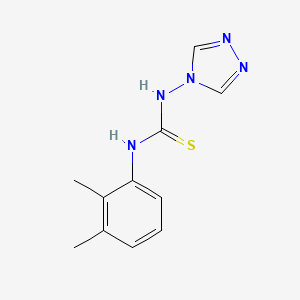

![molecular formula C17H16N4S B5598154 2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5598154.png)

2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to 2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole, often involves molecular hybridization or condensation reactions. For instance, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety through a molecular hybridization approach has been documented, showcasing the versatility of synthesizing benzimidazole derivatives for potential anticancer applications (Rasal, Sonawane, & Jagtap, 2020).

Molecular Structure Analysis

Benzimidazole derivatives exhibit diverse molecular geometries. For instance, certain benzimidazole compounds demonstrate a T-shaped geometry with specific rotational disorders and planarity in their structure, contributing to their molecular stability and interactions (Geiger & Isaac, 2014). These structural features are crucial for understanding the compound's reactivity and potential binding mechanisms.

Chemical Reactions and Properties

Benzimidazoles engage in various chemical reactions that define their properties and applications. For instance, reactions with dimethyl acetylenedicarboxylate have been explored, yielding novel benzimidazole derivatives with unique structural features (Davidson et al., 1979). These reactions contribute to the functional diversity of benzimidazole compounds, enhancing their utility in different scientific and industrial fields.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and substituents. Studies have shown that certain benzimidazole compounds exhibit rotational disorders and specific intermolecular interactions, which can affect their physical state and stability (Geiger, Donohoe, & Geiger, 2014).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

Benzimidazole derivatives have been explored for their antimicrobial and antifungal properties. Studies have shown that these compounds exhibit potent activity against a range of bacterial and fungal strains. For instance, bis(benzimidazoles) have shown significant antimicrobial activity, offering new options for treating infections caused by bacteria or yeasts (Kopel et al., 2015). Similarly, benzimidazole-based Schiff base copper(II) complexes have demonstrated effective DNA binding, cellular DNA lesion effects, and cytotoxicity against various cancer cell lines, indicating their potential in antimicrobial and anticancer applications (Paul et al., 2015).

Antioxidant Activity

Some benzimidazole derivatives have shown significant antioxidant properties, which are critical in the prevention of oxidative stress-related diseases. For example, novel benzimidazole derivatives have been synthesized and found to exhibit superior antioxidant properties compared to butylated hydroxytoluene (BHT), highlighting their potential in mitigating lipid peroxidation in biological systems (Kuş et al., 2004).

Interaction with DNA and DNA Associated Processes

Benzimidazole derivatives are well-known for their ability to interact with DNA and interfere with DNA-associated processes. This interaction makes them valuable in the development of antitumor agents and in studying the molecular mechanisms of cancer. The bis- and tris-benzimidazole systems, in particular, have been explored for their capacity to bind to DNA and influence various DNA-associated activities, underscoring their relevance in medicinal chemistry (Bhattacharya & Chaudhuri, 2008).

Agricultural Applications

In agriculture, benzimidazole derivatives like carbendazim have been used in formulations to control fungal diseases in plants. Research into polymeric and solid lipid nanoparticles for the sustained release of these fungicides suggests that encapsulating these compounds can enhance their effectiveness while reducing their environmental and human toxicity (Campos et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have also been studied for their corrosion inhibition properties. They have shown significant efficiency in protecting metals against corrosion, particularly in acidic environments. This makes them valuable in industrial applications where metal preservation is crucial (Hu et al., 2016).

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4S/c1-10-7-14-15(8-11(10)2)21-17(20-14)22-9-16-18-12-5-3-4-6-13(12)19-16/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCIFSSQWAVZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)SCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)

![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)

![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)

![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)

![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)

![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)

![2-methyl-6-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5598202.png)